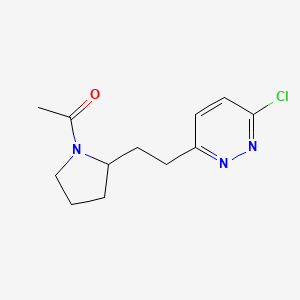

1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone

Description

The compound 1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone features a pyrrolidine ring linked via an ethyl chain to a 6-chloropyridazine moiety, with an ethanone group attached to the pyrrolidine nitrogen. Its molecular formula is C₁₂H₁₅ClN₃O, and its structural uniqueness lies in the combination of a pyrrolidine scaffold, chlorinated pyridazine ring, and ketone functionality.

Properties

IUPAC Name |

1-[2-[2-(6-chloropyridazin-3-yl)ethyl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)16-8-2-3-11(16)6-4-10-5-7-12(13)15-14-10/h5,7,11H,2-4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWXOJYWBPXYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CCC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone is a compound with potential pharmacological applications due to its unique structural features. This article explores its biological activity, including anti-inflammatory effects, enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 224.7 g/mol. Its structure includes a chloropyridazine moiety, which is often associated with various biological activities.

Anti-inflammatory Activity

Recent studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, pyrimidine derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory process.

Table 1: Inhibitory Potency Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Compound A | 0.03 ± 0.02 | 0.02 ± 0.01 |

| Compound B | 0.05 ± 0.03 | 0.03 ± 0.02 |

The IC50 values indicate the concentration required to inhibit enzyme activity by 50%. Compounds with lower IC50 values demonstrate higher potency.

Enzyme Inhibition

In addition to COX inhibition, studies have indicated that related compounds can inhibit other enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS). The inhibition of iNOS is critical as it plays a role in the production of nitric oxide, a mediator of inflammation.

Case Study: Pyrimidine Derivatives

A study focusing on pyrimidine derivatives found that certain compounds showed enhanced anti-inflammatory effects through selective COX-2 inhibition compared to COX-1. This selectivity is crucial for minimizing side effects commonly associated with non-selective NSAIDs.

Findings:

- The most potent derivatives exhibited selectivity indexes greater than traditional NSAIDs like diclofenac.

- In vivo studies demonstrated significant reductions in edema in animal models when treated with these derivatives.

The mechanism by which these compounds exert their effects often involves modulation of signaling pathways associated with inflammation, including the NF-kB pathway and MAPK signaling cascades.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular formulas, and inferred properties of the target compound and its analogues:

Key Differences and Implications

In contrast, pyridine derivatives (e.g., CAS 1316225-91-8) may exhibit stronger π-π stacking but reduced electrophilicity. Compounds with fused rings (e.g., imidazo-pyrrolo-pyrazines in ) introduce steric complexity, which may improve target specificity but complicate synthesis .

Substituent Effects: Chlorine Position: The 6-Cl substitution on pyridazine (target) vs. 5,6-Cl on pyridine (CAS 120800-05-7) affects steric bulk and electronic distribution. Dichloro substitution increases lipophilicity but may reduce solubility .

Functional Groups: Ethanone Group: Common in all compounds, this ketone may serve as a hydrogen-bond acceptor or site for further derivatization (e.g., forming oximes or hydrazones) . Amino Groups: In CAS 1352500-74-3, the ethyl(methyl)amino substituent introduces basicity and polarity, which could enhance water solubility but reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.